molecular formula C12H11N5S3 B12637553 4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide

4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide

Cat. No.: B12637553
M. Wt: 321.5 g/mol
InChI Key: WKXHMLFXENTOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide is a complex organic compound that features a thiobenzamide core with additional thiocarbamoyl and imidazolyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide typically involves multi-step organic reactions. One common method includes the reaction of thiobenzamide with thiocarbamoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-imidazolecarboxaldehyde under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiocarbamoyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The imidazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazolyl derivatives.

Scientific Research Applications

4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide involves its interaction with specific molecular targets. The thiocarbamoyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazolyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiobenzamide: Shares the thiobenzamide core but lacks the additional thiocarbamoyl and imidazolyl groups.

    Imidazole: Contains the imidazolyl group but lacks the thiobenzamide and thiocarbamoyl functionalities.

    Thiocarbamoyl Chloride: Contains the thiocarbamoyl group but lacks the imidazolyl and thiobenzamide components.

Uniqueness

4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiocarbamoyl and imidazolyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H11N5S3

Molecular Weight

321.5 g/mol

IUPAC Name

2-(4-carbamothioylphenyl)-1H-imidazole-4,5-dicarbothioamide

InChI

InChI=1S/C12H11N5S3/c13-9(18)5-1-3-6(4-2-5)12-16-7(10(14)19)8(17-12)11(15)20/h1-4H,(H2,13,18)(H2,14,19)(H2,15,20)(H,16,17)

InChI Key

WKXHMLFXENTOTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C(=S)N)C(=S)N)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.